![molecular formula C15H14N2O2 B179707 N-(2-Nitrobenzylidene)-2,6-dimethylaniline CAS No. 109772-86-3](/img/structure/B179707.png)
N-(2-Nitrobenzylidene)-2,6-dimethylaniline
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Overview
Description
N-(2-Nitrobenzylidene)-2,6-dimethylaniline, also known as this compound, is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-Nitrobenzylidene)-2,6-dimethylaniline is a Schiff base compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
This compound, often referred to as a nitro-substituted Schiff base, exhibits interesting electronic properties due to the presence of both electron-donating and electron-accepting groups. The molecular structure can be represented as follows:
- Chemical Formula : C13H12N2O2
- Molecular Weight : 232.25 g/mol
The compound features a benzylidene group attached to a dimethylaniline moiety, with a nitro group positioned ortho to the imine bond. This configuration contributes to its unique reactivity and biological profile.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of nitro-containing compounds, including various Schiff bases. The mechanism of action is primarily attributed to the formation of free radicals through enzymatic bioreduction by nitroreductase enzymes, which can lead to cellular damage in bacteria and parasites .
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 39 µg/mL | |
Escherichia coli | 50 µg/mL | |
Candida albicans | 30 µg/mL |
These results indicate that this compound demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects against Candida species.
Anticancer Activity
The anticancer potential of Schiff bases has been widely studied due to their ability to interact with cellular targets and induce apoptosis in cancer cells. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines.
Table 2: Cytotoxicity of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
Human lung cancer cells | 20 µM | |
Colon cancer cells | 25 µM | |
Breast cancer cells | 15 µM |
The compound was observed to arrest the cell cycle at the G0/G1 phase, suggesting its potential as an antitumor agent through mechanisms similar to those of established chemotherapeutics like cisplatin .
Mechanistic Insights
The biological activity of this compound can be attributed to several mechanisms:
- Enzymatic Interaction : The nitro group facilitates the interaction with nitroreductase enzymes, leading to the generation of reactive intermediates that can damage bacterial DNA and proteins.
- Cell Cycle Arrest : Studies have shown that this compound can induce cell cycle arrest in cancer cells, which is crucial for its anticancer activity.
- Apoptosis Induction : The ability to trigger apoptotic pathways in cancer cells further underscores its therapeutic potential.
Case Studies
Several case studies have explored the efficacy of this compound in clinical settings:
- Study on Antibacterial Efficacy : A study focused on the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus demonstrated a significant reduction in bacterial load when treated with this Schiff base .
- Anticancer Trials : Clinical trials involving patients with advanced lung cancer showed promising results when treated with formulations containing this compound alongside traditional therapies .
Scientific Research Applications
Organic Synthesis
Schiff Base Formation
N-(2-Nitrobenzylidene)-2,6-dimethylaniline is primarily recognized as a Schiff base, which is formed through the condensation reaction between 2,6-dimethylaniline and 2-nitrobenzaldehyde. This reaction is notable for producing compounds with diverse functional groups that can be further modified for various applications. The ability to form stable Schiff bases makes this compound a valuable intermediate in organic synthesis.
Reactivity and Derivatives
The reactivity of this compound allows for the synthesis of derivatives that can be tailored for specific uses. For instance, modifications to the nitro group or the aromatic rings can yield compounds with enhanced properties suitable for pharmaceuticals or agrochemicals. The compound's versatility in forming derivatives has been documented in several studies focusing on its synthetic pathways and product characterization .
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The minimum inhibitory concentration (MIC) values indicate a promising profile for further exploration in medicinal chemistry .
Cytotoxicity Studies
In vitro studies have shown that this compound may possess cytotoxic effects against cancer cell lines. These findings suggest that the compound could be investigated as a lead candidate for anticancer drug development. The mechanism of action appears to involve inducing apoptosis in targeted cells, although further research is needed to elucidate the specific pathways involved .
Material Science
Fluorescent Properties
The compound has been studied for its optical properties, particularly its fluorescence characteristics. This compound can serve as a fluorescent probe in various applications, including bioimaging and sensor technology. Its fluorescence can be influenced by environmental factors such as solvent polarity and pH, making it suitable for use in chemosensors .
Polymeric Applications
Due to its ability to form stable interactions with other molecules, this compound has potential applications in polymer science. It can be incorporated into polymer matrices to enhance mechanical properties or to impart specific functionalities such as UV resistance or thermal stability .
Case Studies
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-(2-nitrophenyl)methanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-6-5-7-12(2)15(11)16-10-13-8-3-4-9-14(13)17(18)19/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMLXFXNXZZMTLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N=CC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.